4-Methoxyphenylacetone
Overview
Description
4-Methoxyphenylacetone: is an organic compound with the molecular formula C10H12O2 4-Methoxybenzyl methyl ketone . This compound is characterized by a methoxy group attached to a phenyl ring, which is further connected to an acetone moiety. It is a colorless to pale yellow liquid with a pleasant odor and is used in various chemical applications.
Mechanism of Action
Target of Action
4-Methoxyphenylacetone, also known as 4-Methoxybenzyl methyl ketone, is a chemical compound that has been studied for its asymmetric amination . The primary targets of this compound are certain types of microorganisms, including Brevibacterium, Chromobacterium, Flavobacterium, Mycobacterium, Pseudomonas, and Sarcina spp . These microorganisms have shown the ability to aminate this compound .
Mode of Action
The interaction of this compound with its targets involves a process known as asymmetric amination . This process results in the production of 4-Methoxyamphetamine, specifically the (S)-(+)-enantiomer . The most effective aminov donor for the amination is L-alanine .
Biochemical Pathways
The asymmetric amination of this compound by microorganisms affects the biochemical pathway that leads to the production of 4-Methoxyamphetamine . This compound is formed with a 94% conversion yield from this compound . The substrate specificity of the process is such that B. linens IFO 12141 can catalyze the amination of 3,4-dimethoxyphenylacetone and 4-(4-methoxyphenyl)-2-butanone, forming the corresponding optically active amines .
Pharmacokinetics
The compound has a boiling point of 145 °c/25 mmhg and a density of 1067 g/mL at 25 °C . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the production of 4-Methoxyamphetamine . This compound is produced as the (S)-(+)-enantiomer, indicating that the process of asymmetric amination results in a specific stereochemical outcome .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The optimum pH for the amination process is about 7.0 . Additionally, the type of aminov donor can affect the efficacy of the reaction, with L-alanine being the most effective
Biochemical Analysis
Biochemical Properties
4-Methoxyphenylacetone has been found to undergo asymmetric amination in the presence of certain microorganisms . This process involves the conversion of this compound into 4-Methoxyamphetamine, a process catalyzed by various enzymes present in the microorganisms . The amination process is optimal at a pH of about 7.0 .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its conversion into 4-Methoxyamphetamine through an asymmetric amination process . This process is facilitated by enzymes present in certain microorganisms, indicating that this compound can interact with these enzymes to undergo a chemical transformation .
Temporal Effects in Laboratory Settings
It has been observed that this compound can be converted into 4-Methoxyamphetamine with a 94% conversion yield, suggesting that it remains stable under the conditions of the amination process .
Metabolic Pathways
This compound is involved in the metabolic pathway that produces 4-Methoxyamphetamine through asymmetric amination . This process is facilitated by enzymes present in certain microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4-Methoxybenzaldehyde: One common method involves the reaction of 4-methoxybenzaldehyde with nitroethane in the presence of a base such as n-butylamine to form 1-(4-methoxyphenyl)-2-nitropropene.
From 4-Methoxyphenylacetic Acid: Another method involves the esterification of 4-methoxyphenylacetic acid with dimethyl carbonate using a mesoporous sulfated zirconia catalyst.
Industrial Production Methods: Industrial production often involves the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methoxyphenylacetone can undergo oxidation reactions to form 4-methoxybenzoic acid.
Reduction: It can be reduced to 4-methoxyphenylpropan-2-ol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxyphenylpropan-2-ol.
Substitution: Various substituted phenylacetones depending on the substituent introduced.
Scientific Research Applications
Chemistry: 4-Methoxyphenylacetone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances . Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays . Medicine: It serves as a precursor in the synthesis of certain medicinal compounds . Industry: It is used in the manufacture of perfumes and flavoring agents due to its pleasant odor .
Comparison with Similar Compounds
4-Methoxybenzyl alcohol: Similar structure but with an alcohol group instead of a ketone.
4-Methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of a ketone.
4-Methoxyamphetamine: Similar structure but with an amine group instead of a ketone.
Uniqueness: 4-Methoxyphenylacetone is unique due to its combination of a methoxy group and an acetone moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-methoxyphenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWKNGZODAOLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059545 | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
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Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless oily liquid with an anise type odour | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1-(p-Methoxyphenyl)-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
145.00 °C. @ 25.00 mm Hg | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
very slightly, insoluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1-(p-Methoxyphenyl)-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.067-1.073 | |
Record name | 1-(p-Methoxyphenyl)-2-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/786/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
122-84-9 | |
Record name | 4-Methoxyphenylacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(p-Methoxyphenyl)-2-propanone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122849 | |
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Record name | Anisketone | |
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Record name | Anisketone | |
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Record name | 2-Propanone, 1-(4-methoxyphenyl)- | |
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Record name | 1-(4-Methoxyphenyl)-2-propanone | |
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Record name | 4-methoxyphenylacetone | |
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Record name | 1-(P-METHOXYPHENYL)-2-PROPANONE | |
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Record name | 1-(4-Methoxyphenyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
46 °C | |
Record name | 1-(4-Methoxyphenyl)-2-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Methoxyphenylacetone?
A1: this compound, also known as 1-(4-methoxyphenyl)-2-propanone, has the following structural characteristics:
Q2: Can this compound be used to attract insects?
A2: Research suggests that this compound can be used as a component in insect attractant formulations. Studies have shown that a mixture of raspberry ketone, this compound, and butyl acetate in a 3:1:1 ratio exhibited greater attraction to male melon flies (Bactrocera cucurbitae) than other tested formulas, both in laboratory and field settings. []
Q3: How is this compound used in the synthesis of pharmaceuticals?
A3: this compound serves as a valuable starting material in synthesizing various pharmaceutical compounds. For instance, it's used in the synthesis of (R)-N-[2-(2′-ethoxyphenoxy)-ethyl]-N-2-[3-(4′-methoxy-3′-sulfonamido)-phenyl]-propylamine hydrochloride, a potential α1-adrenoreceptor antagonist studied for its application in treating benign prostatic hypertrophy. []
Q4: Can microorganisms utilize this compound for asymmetric amination?
A4: Yes, certain microorganisms can perform asymmetric amination of this compound. Research has identified strains within the Brevibacterium, Chromobacterium, Flavobacterium, Mycobacterium, Pseudomonas, and Sarcina species capable of this reaction. These microorganisms primarily produce the (S)-(+)-enantiomer of 4-methoxyamphetamine. [, , ]
Q5: What is the role of Brevibacterium linens IFO 12141 in the amination of this compound?
A5: Brevibacterium linens IFO 12141 has been identified as a highly effective strain for the amination of this compound. This bacterium exhibits optimal amination activity at a pH of approximately 7.0 and utilizes L-alanine as the most efficient amino donor. With this strain, researchers achieved a 94% conversion yield of this compound to (S)-(+)-4-methoxyamphetamine at a concentration of 37.6 mM. []
Q6: Does Brevibacterium linens IFO 12141 exhibit substrate specificity in amination reactions?
A6: Interestingly, Brevibacterium linens IFO 12141 demonstrates substrate specificity in amination reactions. Besides this compound, this bacterium can also catalyze the amination of 3,4-dimethoxyphenylacetone and 4-(4-methoxyphenyl)-2-butanone, yielding their respective optically active amines. []
Q7: How are imine reductases (IREDs) involved with this compound?
A7: Imine reductases (IREDs) are enzymes that can catalyze the reductive amination of ketones, including this compound. Studies have investigated the activity of various IREDs with this compound and other substrates, exploring their potential for asymmetric synthesis of chiral amines. This research aims to understand the structure-activity relationships of IREDs to facilitate their rational engineering for improved catalytic efficiency and selectivity. [, ]
Q8: Is there a way to analyze regioisomeric methoxy methyl phenylacetones?
A8: Yes, Gas chromatography-mass spectrometry (GC-MS) combined with a stationary phase containing modified β-cyclodextrin offers effective separation and analysis of regioisomeric methoxy methyl phenylacetones, including differentiation from the controlled precursor substance 3,4-methylenedioxyphenylacetone. []
Q9: What are the implications of this compound being a flavin-containing monooxygenase isoform 5 (FMO5) substrate?
A9: The identification of this compound as a substrate for FMO5, particularly in the context of the prodrug nabumetone's metabolism, presents significant insights into drug metabolism pathways. This knowledge allows for a better understanding of potential drug interactions and metabolic fate. []
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